7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine
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Overview
Description
7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine is a heterocyclic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions . Another approach includes the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like microwave-assisted synthesis (MWI) can also be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activities make it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Shares the core benzofuran structure but lacks the tetrahydropyridine ring.
Indole: Another heterocyclic compound with a similar structure but different biological activities.
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine is unique due to its specific combination of the benzofuran and tetrahydropyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
263544-13-4 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine |
InChI |
InChI=1S/C12H13NO2/c1-14-8-2-3-9-10-4-5-13-7-12(10)15-11(9)6-8/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
HVXWBKJQQGEKMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(O2)CNCC3 |
Origin of Product |
United States |
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